Methyl 2-nitro-4-(trifluoromethyl)benzoate
CAS No.: 228418-45-9
Cat. No.: VC20852218
Molecular Formula: C9H6F3NO4
Molecular Weight: 249.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 228418-45-9 |
---|---|
Molecular Formula | C9H6F3NO4 |
Molecular Weight | 249.14 g/mol |
IUPAC Name | methyl 2-nitro-4-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 |
Standard InChI Key | WYTRZKAYPKZGCN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
Methyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the CAS registry number 228418-45-9 . It belongs to the class of benzoic acid derivatives, specifically functioning as a methyl ester with additional nitro and trifluoromethyl functional groups. The compound is known by several synonyms including Benzoic acid, 2-nitro-4-(trifluoromethyl)-, methyl ester and 2-nitro-4-(trifluoromethyl)-Benzoic acid methyl ester . The systematic IUPAC nomenclature clearly identifies the positions of the functional groups on the benzoic acid scaffold, with the nitro group at position 2 and the trifluoromethyl group at position 4.
Structural Characteristics
The molecular structure of Methyl 2-nitro-4-(trifluoromethyl)benzoate features a benzoic acid methyl ester backbone with two key functional groups: a nitro group (-NO₂) at the ortho position (carbon-2) and a trifluoromethyl group (-CF₃) at the para position (carbon-4) relative to the carboxyl functionality. This arrangement of electron-withdrawing groups creates a distinct electronic environment that influences the compound's reactivity patterns and physicochemical properties.
Molecular Details
The compound has a molecular formula of C₉H₆F₃NO₄, corresponding to a molecular weight of 249.14 g/mol . The presence of both nitrogen and fluorine atoms in the structure contributes to its relatively high molecular weight for a compound of this size, with the trifluoromethyl group accounting for a significant portion of the mass.
Physical and Chemical Properties
Methyl 2-nitro-4-(trifluoromethyl)benzoate possesses several distinctive physical and chemical properties that determine its behavior in various experimental settings and applications.
Physical State and Appearance
At standard room temperature and pressure, Methyl 2-nitro-4-(trifluoromethyl)benzoate typically exists as a solid substance. While the search results don't explicitly describe its appearance, related benzoate esters with similar structural features often appear as crystalline solids with colors ranging from white to pale yellow.
Key Physical Properties
The compound exhibits the following physical properties:
Solubility Profile
The solubility characteristics of Methyl 2-nitro-4-(trifluoromethyl)benzoate are important for its applications in synthesis and analysis:
These limited solubility properties in common organic solvents must be considered when designing experimental procedures involving this compound.
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 4.0138 mL | 20.0688 mL | 40.1376 mL |
5 mM | 0.8028 mL | 4.0138 mL | 8.0275 mL |
10 mM | 0.4014 mL | 2.0069 mL | 4.0138 mL |
Table 1: Solution preparation volumes for Methyl 2-nitro-4-(trifluoromethyl)benzoate
Analytical Considerations
The analysis and characterization of Methyl 2-nitro-4-(trifluoromethyl)benzoate require specific techniques and considerations.
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